
1-(2,3-Dihydroindol-1-yl)-3-morpholin-4-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydroindol-1-yl)-3-morpholin-4-ylpropan-1-one is a synthetic compound that features both indole and morpholine moieties. Indole derivatives are known for their significant biological activities, while morpholine rings are commonly found in various pharmaceuticals. This compound combines these two important structures, making it a subject of interest in medicinal chemistry and drug development.
Métodos De Preparación
The synthesis of 1-(2,3-Dihydroindol-1-yl)-3-morpholin-4-ylpropan-1-one typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via a Petasis three-component coupling reaction involving glycolaldehyde, organoboronic acid, and different amines, followed by an acid- or base-mediated intramolecular cyclization.
Coupling of Indole and Morpholine Moieties: The final step involves coupling the indole and morpholine moieties through a suitable linker, such as a propanone group, under specific reaction conditions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(2,3-Dihydroindol-1-yl)-3-morpholin-4-ylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using boron hydrides to form 2,3-dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common reagents and conditions used in these reactions include palladium(II) acetate, triethylamine, and various solvents like toluene and acetonitrile . Major products formed from these reactions include oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(2,3-Dihydroindol-1-yl)-3-morpholin-4-ylpropan-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dihydroindol-1-yl)-3-morpholin-4-ylpropan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
1-(2,3-Dihydroindol-1-yl)-3-morpholin-4-ylpropan-1-one can be compared with other indole and morpholine derivatives:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbaldehyde share the indole moiety but differ in their biological activities and applications.
Morpholine Derivatives: Compounds like morpholine-4-carboxylic acid and morpholine-4-sulfonic acid share the morpholine ring but have different chemical properties and uses.
The uniqueness of this compound lies in its combination of both indole and morpholine moieties, providing a versatile scaffold for developing new compounds with diverse biological activities.
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-3-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-15(6-7-16-9-11-19-12-10-16)17-8-5-13-3-1-2-4-14(13)17/h1-4H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRZFSREAHJMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
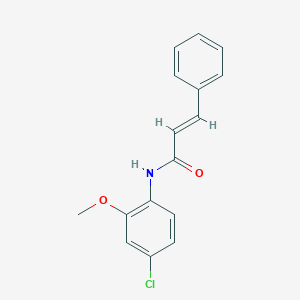
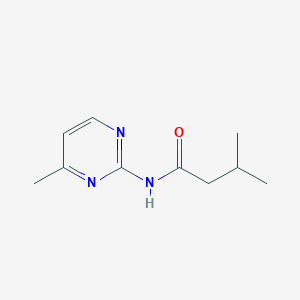
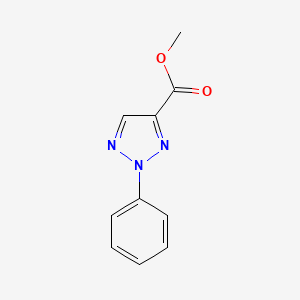
![N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B6747590.png)
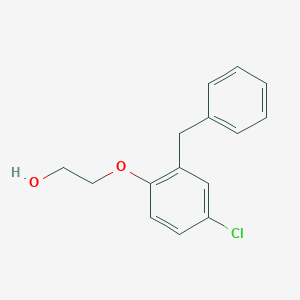
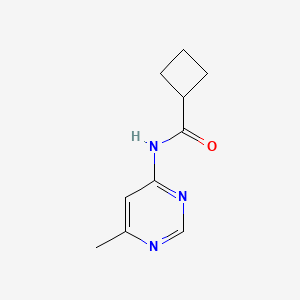
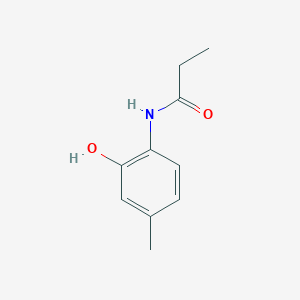
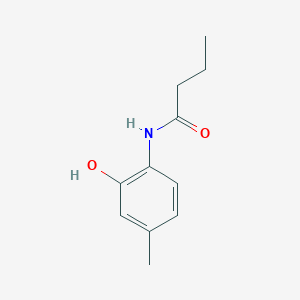

![3-[(2-Chlorophenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B6747642.png)




